Quinespar

Overview

Description

Quinespar is a synthetic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinespar can be synthesized through several methods, including classical and modern synthetic routes. One common method involves the Friedländer quinoline synthesis, which uses aniline derivatives and carbonyl compounds under acidic conditions to form the quinoline core structure . Another method involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents . These methods typically require controlled temperatures and specific catalysts to achieve high yields.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and scalability of the production process . Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinespar undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous solvents.

Substitution: Halogens, nucleophiles; reactions often require the presence of a catalyst or a base.

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Hydroquinone derivatives

Substitution: Substituted quinoline derivatives

Scientific Research Applications

Quinespar has a wide range of applications in scientific research:

Mechanism of Action

Quinespar exerts its effects through various mechanisms, depending on its application. In biological systems, it can interact with enzymes and proteins, modulating their activity and affecting cellular processes . For example, this compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects . Its ability to undergo redox reactions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Quinespar is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:

Quinoline: Shares a similar core structure but differs in its substitution pattern and reactivity.

Quinone: Known for its redox activity but lacks the additional functional groups present in this compound.

Hydroquinone: A reduced form of quinone with distinct chemical properties and applications.

This compound’s unique combination of functional groups and reactivity makes it a valuable compound in various scientific and industrial applications.

Biological Activity

Quinespar, a synthetic compound with the chemical identifier 18921-66-9, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is recognized for its versatility across various fields, including chemistry, biology, and medicine. Its unique chemical structure allows it to engage in a wide range of chemical reactions and exhibit notable biological activity. Research has indicated its potential as an antimicrobial, anticancer, and anti-inflammatory agent, making it a subject of interest in pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains by disrupting cell wall integrity and altering membrane permeability. This mechanism is crucial for its role as an antibacterial agent.

- Anticancer Properties : Studies have shown that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways. It appears to inhibit cell cycle progression and promote cell death in various cancer models.

- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases.

Case Studies

Several case studies have explored the biological effects of this compound in different contexts:

- Antimicrobial Efficacy : A study conducted on the antibacterial properties of this compound revealed that it significantly reduced the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 15 µg/mL and 20 µg/mL, respectively. This highlights its potential as a therapeutic agent against common bacterial infections.

- Cancer Cell Line Studies : In vitro experiments using human breast cancer cell lines demonstrated that this compound triggered apoptosis through mitochondrial pathways. The compound increased the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins, leading to enhanced cell death rates.

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in managing inflammatory diseases.

Data Table: Biological Activities of this compound

| Activity Type | Effectiveness | Mechanism Description |

|---|---|---|

| Antimicrobial | Effective | Disrupts bacterial cell walls |

| Anticancer | High | Induces apoptosis via mitochondrial pathways |

| Anti-inflammatory | Moderate | Reduces pro-inflammatory cytokine production |

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and long-term safety profiles. Future research should focus on:

- Clinical Trials : Conducting phase I clinical trials to assess safety and efficacy in humans.

- Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its anticancer and anti-inflammatory effects.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Properties

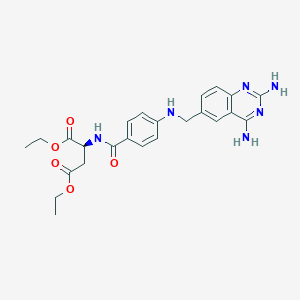

IUPAC Name |

diethyl (2S)-2-[[4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O5/c1-3-34-20(31)12-19(23(33)35-4-2)28-22(32)15-6-8-16(9-7-15)27-13-14-5-10-18-17(11-14)21(25)30-24(26)29-18/h5-11,19,27H,3-4,12-13H2,1-2H3,(H,28,32)(H4,25,26,29,30)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEKRVFLXCYWPZ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172323 | |

| Record name | Quinespar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18921-66-9 | |

| Record name | Quinespar | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018921669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinespar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.